Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-
Description
The compound “Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-” is a urea derivative characterized by two distinct aromatic substituents: a 4-amino-3-methoxyphenyl group and a 4-(diethylamino)-2-methylphenyl group.
Properties
CAS No. |
41554-11-4 |
|---|---|
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(S)-(4-amino-3-methoxyphenyl)-[4-(diethylamino)-2-methylphenyl]methyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-5-24(6-2)15-8-9-16(13(3)11-15)19(23-20(22)25)14-7-10-17(21)18(12-14)26-4/h7-12,19H,5-6,21H2,1-4H3,(H3,22,23,25)/t19-/m0/s1 |
InChI Key |
SSDSCKHAKSKJAC-IBGZPJMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)[C@H](C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methoxybenzaldehyde with 4-(diethylamino)-2-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks explicit data on the target urea compound, comparisons can be inferred with structurally related molecules from the provided materials:
Table 1: Key Structural Features and Functional Groups
Key Observations
Functional Group Diversity: The target urea compound combines amino, methoxy, and diethylamino groups, which are absent in fluorinated acrylates but partially mirrored in the triazole-thione’s diethylaminophenyl group . The trifluoromethyl group in ’s aldehydes contrasts with the urea’s polar amino groups, suggesting differences in hydrophobicity and electronic effects.
Hydrogen-Bonding Potential: The urea core (–NH–CO–NH–) enables strong hydrogen bonding, unlike the triazole-thione’s sulfur-based interactions or the acrylates’ ester-dominated reactivity .
Synthetic Complexity: highlights synthetic routes for aldehydes with trifluoromethyl groups , which are more hydrophobic and sterically demanding than the urea’s methoxy/diethylamino substituents.
Biological Relevance: The triazole-thione in shares a diethylaminophenyl group with the urea compound, a feature often linked to bioactivity (e.g., receptor binding). However, the urea’s rigid backbone may offer distinct pharmacokinetic profiles.
Limitations of Available Evidence
- No direct data on the target urea compound’s synthesis, crystallography, or applications exists in the provided materials.
- Structural comparisons rely on indirect inferences from compounds with overlapping substituents (e.g., diethylamino, methoxy groups) but divergent cores .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- , identified by the CAS number 41554-11-4, exhibits potential therapeutic properties. This article explores its biological activity, emphasizing its mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 356.5 g/mol. The structural representation includes two aromatic rings connected by a urea moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O2 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 41554-11-4 |
| SMILES | CCN(CC)C1=CC(=C(C=C1)C@HNC(=O)N)C |
Mechanisms of Biological Activity
The biological activity of urea derivatives is primarily attributed to their ability to form hydrogen bonds with target proteins. This capability enhances their interaction with various biological receptors and enzymes, leading to potent pharmacological effects.
- Antiviral Activity : Urea derivatives have been reported as effective inhibitors of HIV protease, a critical enzyme in the HIV life cycle. The urea moiety mimics water molecules that stabilize the enzyme's active site, enhancing binding affinity and specificity .
- Antitumor Properties : Certain urea compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, the urea functionality is integral in the binding of inhibitors like sorafenib and lenvatinib to vascular endothelial growth factor receptors (VEGFR), which are pivotal in tumor angiogenesis .
- Antiparasitic Activity : Research has indicated that some urea derivatives exhibit significant antitrypanosomal activity, suggesting potential applications in treating diseases like Chagas disease .
Case Studies and Research Findings
A review of literature reveals several studies highlighting the efficacy of urea derivatives:
- HIV Protease Inhibition : A study demonstrated that a series of cyclic urea compounds exhibited strong inhibitory effects against HIV protease, with IC50 values in the nanomolar range. The structural modifications enhanced their potency and selectivity against resistant strains .
- Cancer Therapeutics : In another investigation, a novel urea-based compound was synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antiparasitic Activity : A derivative was optimized for increased bioavailability and efficacy against Trypanosoma brucei, showing improved survival rates in infected models compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
